molecular formula C12H13NO3 B14602005 2-Cyano-1-phenylpropan-2-yl ethaneperoxoate CAS No. 58422-66-5

2-Cyano-1-phenylpropan-2-yl ethaneperoxoate

Cat. No.: B14602005
CAS No.: 58422-66-5
M. Wt: 219.24 g/mol
InChI Key: HNZQNJSMPILNOE-UHFFFAOYSA-N
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Description

2-Cyano-1-phenylpropan-2-yl ethaneperoxoate is an organic compound with the molecular formula C13H15NO3 It is a derivative of ethaneperoxoic acid and is characterized by the presence of a cyano group, a phenyl group, and an ethaneperoxoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-phenylpropan-2-yl ethaneperoxoate typically involves the reaction of 2-cyano-1-phenylpropan-2-ol with ethaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethaneperoxoic acid and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxoate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-phenylpropan-2-yl ethaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The peroxoate group can participate in oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Cyano-1-phenylpropan-2-yl ethaneperoxoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-1-phenylpropan-2-yl ethaneperoxoate involves its interaction with molecular targets such as enzymes and receptors. The peroxoate group can generate reactive oxygen species (ROS) that can modify biomolecules, leading to various biological effects. The cyano group can interact with nucleophiles, while the phenyl group can participate in aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Cyano-1-phenylbutyl ethaneperoxoate: Similar structure but with a butyl group instead of a propyl group.

    2-Phenyl-2-propanol: Lacks the cyano and peroxoate groups but has a similar phenyl-propanol backbone.

Uniqueness

2-Cyano-1-phenylpropan-2-yl ethaneperoxoate is unique due to the presence of both the cyano and peroxoate groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various chemical and biological studies.

Properties

CAS No.

58422-66-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(2-cyano-1-phenylpropan-2-yl) ethaneperoxoate

InChI

InChI=1S/C12H13NO3/c1-10(14)15-16-12(2,9-13)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

HNZQNJSMPILNOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OOC(C)(CC1=CC=CC=C1)C#N

Origin of Product

United States

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